molecular formula C9H17BF3K B8100745 Potassium [(4,4-dimethylcyclohexyl)methyl]trifluoroboranuide

Potassium [(4,4-dimethylcyclohexyl)methyl]trifluoroboranuide

Cat. No.: B8100745
M. Wt: 232.14 g/mol
InChI Key: LKZOQGVSMNLOBI-UHFFFAOYSA-N
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Description

Potassium [(4,4-dimethylcyclohexyl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C9H17BF3K. It is a potassium salt of a trifluoroborate derivative, which is known for its stability and utility in various chemical reactions. This compound is often used in organic synthesis and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium [(4,4-dimethylcyclohexyl)methyl]trifluoroboranuide typically involves the reaction of 4,4-dimethylcyclohexylmethyl chloride with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Potassium [(4,4-dimethylcyclohexyl)methyl]trifluoroboranuide undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol.

  • Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Alcohols.

  • Substitution: Various organoboron compounds.

Scientific Research Applications

Potassium [(4,4-dimethylcyclohexyl)methyl]trifluoroboranuide is widely used in scientific research due to its stability and reactivity. It is employed in:

  • Chemistry: As a reagent in organic synthesis, particularly in cross-coupling reactions.

  • Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.

  • Industry: In the production of fine chemicals and materials.

Mechanism of Action

The compound exerts its effects through its ability to act as a Lewis acid, facilitating various chemical transformations. Its molecular targets and pathways involve interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Potassium [(4,4-dimethylcyclohexyl)methyl]trifluoroboranuide is unique due to its stability and versatility in chemical reactions. Similar compounds include:

  • Potassium trifluoroborate: Used in similar reactions but lacks the cyclohexylmethyl group.

  • Potassium borate: Another boron-containing compound with different reactivity.

Properties

IUPAC Name

potassium;(4,4-dimethylcyclohexyl)methyl-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BF3.K/c1-9(2)5-3-8(4-6-9)7-10(11,12)13;/h8H,3-7H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZOQGVSMNLOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CCC(CC1)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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